2-(3-Ethoxy-4-propoxybenzylidene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione
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Overview
Description
2-(3-Ethoxy-4-propoxybenzylidene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione is a complex heterocyclic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethoxy-4-propoxybenzylidene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole .
Industrial Production Methods
Companies like Sigma-Aldrich provide this compound as part of their collection of rare and unique chemicals .
Chemical Reactions Analysis
Types of Reactions
2-(3-Ethoxy-4-propoxybenzylidene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(3-Ethoxy-4-propoxybenzylidene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Biological Research: It serves as a tool for understanding various biological pathways and mechanisms.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-(3-Ethoxy-4-propoxybenzylidene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to form specific interactions with these targets, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Ethoxy-3-methoxybenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione
- 2-(4-Isobutoxy-3-methoxybenzylidene)-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione
Uniqueness
What sets 2-(3-Ethoxy-4-propoxybenzylidene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione apart is its specific substitution pattern, which may confer unique biological activities and chemical reactivity compared to its analogs .
Properties
CAS No. |
617694-37-8 |
---|---|
Molecular Formula |
C23H21N3O4S |
Molecular Weight |
435.5 g/mol |
IUPAC Name |
(2Z)-2-[(3-ethoxy-4-propoxyphenyl)methylidene]-6-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C23H21N3O4S/c1-3-12-30-17-11-10-15(13-18(17)29-4-2)14-19-22(28)26-23(31-19)24-21(27)20(25-26)16-8-6-5-7-9-16/h5-11,13-14H,3-4,12H2,1-2H3/b19-14- |
InChI Key |
VYLSZUNHMIBHHM-RGEXLXHISA-N |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=O)C(=N3)C4=CC=CC=C4)S2)OCC |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=O)C(=N3)C4=CC=CC=C4)S2)OCC |
Origin of Product |
United States |
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